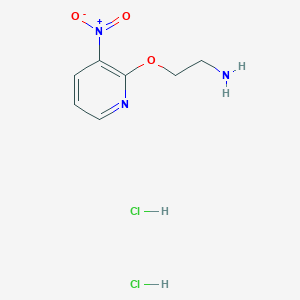
2-(2-Aminoethoxy)-3-nitropyridindihydrochlorid
Übersicht
Beschreibung
“2-(2-Aminoethoxy)ethanol”, also known as Diglycolamine, is a colorless to light yellow, thick liquid with a fishy odor . It’s used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride” has been reported. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the reaction of diamine with carbon disulfide with a 1:2 molar ratio . Another method involves the amination of alcohols such as diethylene glycol (DEG) with aminating agents such as ammonia .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The structure contains both amine and alcohol substituents .
Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is a colorless to light yellow, thick liquid with a fishy odor. It has a density of 1.05 and is miscible with water .
Wissenschaftliche Forschungsanwendungen
Synthese von Metallkomplexen
2-(2-Aminoethoxy)-3-nitropyridindihydrochlorid: wird bei der Synthese von Metallkomplexen verwendet, insbesondere mit Molybdän (VI) und Vanadium (IV). Diese Komplexe zeichnen sich durch ihren nicht-elektrolytischen Charakter aus und wurden auf ihre antimikrobielle Aktivität untersucht . Der Ligand bildet starke Bindungen mit Metallen aufgrund des Elektronenflusses von Stickstoff zu Schwefel, was eine starke Abgabe vom Liganden zum Metall ermöglicht.
Antimikrobielle Anwendungen
Der oben erwähnte synthetisierte Ligand hat ein Potenzial in antimikrobiellen Anwendungen gezeigt. Er wurde auf seine antibakterielle und antimykotische Aktivität getestet, die entscheidend für die Entwicklung neuer Medikamente und Behandlungen für verschiedene Infektionen ist .
Supramolekulare Chemie
Aufgrund seiner starken Metallbindungseigenschaften kann This compound in der supramolekularen Chemie für die Selbstassemblierung von Makrozyklen, Käfigen, Catenanen und Nanopartikeln verwendet werden. Diese Anwendung ist bedeutsam im Bereich der Nanotechnologie und Materialwissenschaften .
Landwirtschaftliche Chemikalien
Derivate dieser Verbindung finden Anwendung im landwirtschaftlichen Sektor. Sie können bei der Formulierung von Pflanzenschutzmitteln verwendet werden, die zur Bekämpfung von Schädlingen und Krankheiten beitragen, die den Ernteertrag beeinträchtigen .
Elektronikfertigung
Die Verbindung findet in der Elektronikfertigung als Bestandteil von Ablösemitteln Verwendung. Diese Lösungen sind unerlässlich für die Produktion und Wartung elektronischer Komponenten, bei denen Präzision und Zuverlässigkeit von größter Bedeutung sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-nitropyridin-2-yl)oxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-3-5-13-7-6(10(11)12)2-1-4-9-7;;/h1-2,4H,3,5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBQQYZCJNNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)

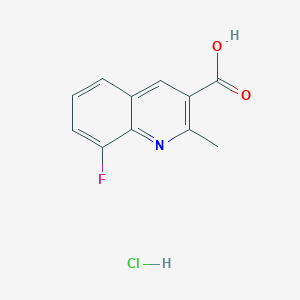
![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)
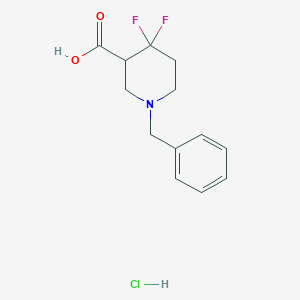

![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)
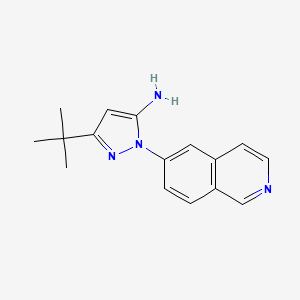
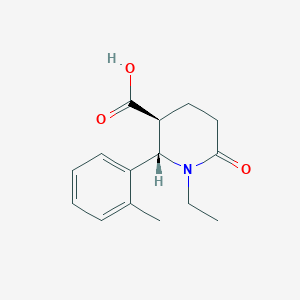


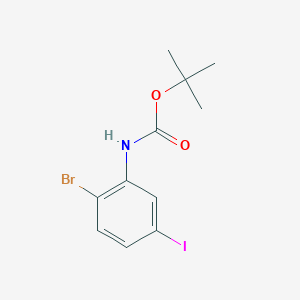
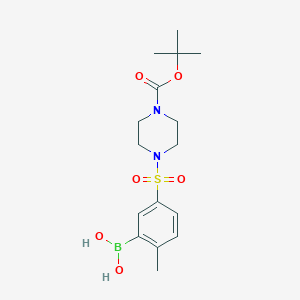
![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)